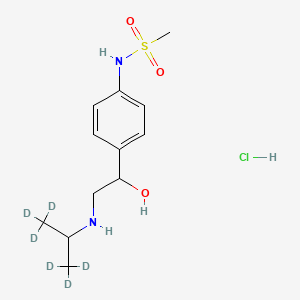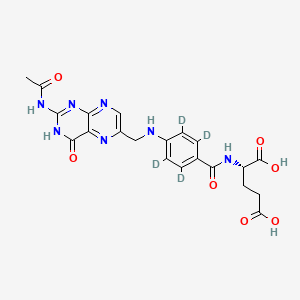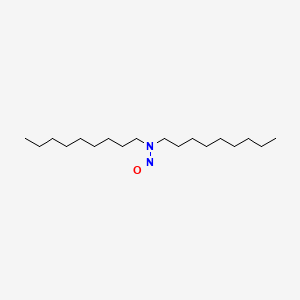
2-Methylindoline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylindoline-d3 is the labelled analogue of 2-Methylindoline, which is used to prepare indole derivatives . It is also used as a synthesis reagent .
Synthesis Analysis
The synthesis of indole and its derivatives, including 2-Methylindoline, has been conducted in water using different catalysts . The reactions are conducted both in water only and in a mixture of water with an organic solvent .
Molecular Structure Analysis
The molecular formula of this compound is C9H8D3N . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The 2-Methylindoline/2-Methylindole Liquid Organic Hydrogen Carrier (LOHC) system has been shown to be effective in a temperature range of 120 to 140 °C . In the form of a liquid–liquid biphasic reaction system with molten [PPh4][NTf2] as catalyst immobilisation phase, the applied cationic Ir-complex can be easily separated and recycled .
Physical And Chemical Properties Analysis
This compound is soluble in Chloroform, Ether, Methanol . The molecular weight of this compound is 136.21 .
科学的研究の応用
Renewable Energy Storage
2-Methylindoline and its derivatives, including 2-Methylindoline-d3, have been studied for their potential as Liquid Organic Hydrogen Carriers (LOHCs). This application is crucial for the storage and transportation of renewable energy. Research conducted by Bachmann et al. (2019) utilized X-ray photoelectron spectroscopy, temperature programmed desorption, and density-functional theory to explore the dehydrogenation reactions of 2-methylindoline on Pt(111) surfaces. Their findings support the viability of 2-methylindoline and its derivatives as effective LOHC systems, offering a promising route for energy storage solutions (Bachmann et al., 2019).
Synthesis of Heterocyclic Derivatives
The synthesis and characterization of new heterocyclic derivatives from 1-amino-2-methylindoline have been explored, highlighting the chemical's role in producing compounds with potential pharmaceutical applications. Peyrot et al. (2001) demonstrated the conversion of 1-amino-2-methylindoline to 1-amino-2-methylindole and azo(2-methyl)indoline, providing insights into the synthesis of antihypertension drugs and other medicinal compounds (Peyrot et al., 2001).
Analytical and Bioanalytical Chemistry
In the field of analytical chemistry, 2-Methylindoline derivatives are utilized in developing sensitive methodologies for determining biological markers. For example, a liquid chromatography–tandem mass spectrometric method for the determination of salivary 25-hydroxyvitamin D3 demonstrated the use of derivatization techniques to enhance assay sensitivity, with implications for noninvasive assessments of vitamin D status (Higashi et al., 2008).
Oxidation Mechanisms
The oxidation of 2-methylindole to 2-methylindolin-3-one by alkaline potassium hexacyanoferrate(III) has been studied, offering insights into the kinetics and mechanisms of reactions involving 2-Methylindoline derivatives. These studies contribute to our understanding of chemical reaction dynamics and potential applications in synthetic chemistry (Amer, 2020).
Catalytic Reactions and Material Science
Research on the hydrogenation of 2-methylindole to 2-methylindoline using supported metal catalysts has provided valuable data on the effectiveness of various catalysts, contributing to advancements in material science and catalysis. This research has implications for developing more efficient and sustainable chemical processes (Bernas et al., 2014).
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Methylindoline-d3 is a biochemical used in proteomics research
Mode of Action
It is known that the compound is used in proteomics research
Biochemical Pathways
Indole and its derivatives, which include this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
生化学分析
Biochemical Properties
2-Methylindoline-d3 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2-Methylindoline-d3 can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of an intermediate, 2-Methyl-1H-indene, which is then converted to 2-Methylindoline-d3 using deuterium exchange reactions.", "Starting Materials": ["2-Bromotoluene-d3", "Sodium hydride", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium chloride", "Sodium bicarbonate", "Deuterium oxide"], "Reaction": ["Step 1: 2-Bromotoluene-d3 is treated with sodium hydride in the presence of acetic acid to form 2-Methyl-1-d3-toluene.", "Step 2: 2-Methyl-1-d3-toluene is brominated using bromine in the presence of sulfuric acid to form 2-Bromo-2-methyl-1-d3-toluene.", "Step 3: 2-Bromo-2-methyl-1-d3-toluene is reacted with sodium borohydride to form 2-Methyl-1-d3-indene.", "Step 4: 2-Methyl-1-d3-indene is treated with deuterium oxide in the presence of a catalyst such as copper sulfate to exchange the hydrogen atoms for deuterium atoms, forming 2-Methylindoline-d3."] } | |
CAS番号 |
1246815-31-5 |
分子式 |
C9H11N |
分子量 |
136.212 |
IUPAC名 |
2-(trideuteriomethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3 |
InChIキー |
QRWRJDVVXAXGBT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1 |
同義語 |
2,3-Dihydro-2-methyl-1H-indole-d3; NSC 65598-d3; α-Methyldihydroindole-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



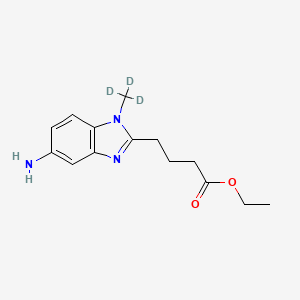

![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
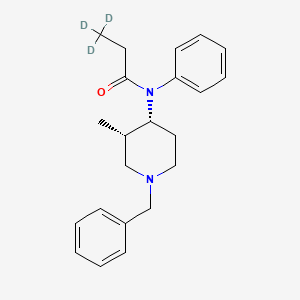
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)

